molecular formula C9H11F2N B11914850 (R)-1-(3,5-Difluorophenyl)propan-1-amine

(R)-1-(3,5-Difluorophenyl)propan-1-amine

Cat. No.: B11914850
M. Wt: 171.19 g/mol
InChI Key: PFFDHDIEJYLKMD-SECBINFHSA-N
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Description

®-1-(3,5-Difluorophenyl)propan-1-amine is a chiral amine compound characterized by the presence of a difluorophenyl group attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3,5-Difluorophenyl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 3,5-difluorobenzaldehyde.

    Reductive Amination: The key step involves the reductive amination of 3,5-difluorobenzaldehyde with a suitable amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or enzymatic resolution, to obtain the desired ®-enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-1-(3,5-Difluorophenyl)propan-1-amine may involve large-scale reductive amination processes, followed by efficient chiral resolution methods to ensure high yield and purity of the ®-enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-1-(3,5-Difluorophenyl)propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., Grignard reagents) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various amine derivatives, imines, oximes, and substituted difluorophenyl compounds.

Scientific Research Applications

®-1-(3,5-Difluorophenyl)propan-1-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(3,5-Difluorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(3,5-Difluorophenyl)propan-1-amine: The enantiomer of the compound, with different stereochemistry.

    1-(3,5-Difluorophenyl)ethan-1-amine: A structurally similar compound with a shorter carbon chain.

    1-(3,5-Difluorophenyl)butan-1-amine: A compound with a longer carbon chain.

Uniqueness

®-1-(3,5-Difluorophenyl)propan-1-amine is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties compared to its enantiomer and other similar compounds. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C9H11F2N

Molecular Weight

171.19 g/mol

IUPAC Name

(1R)-1-(3,5-difluorophenyl)propan-1-amine

InChI

InChI=1S/C9H11F2N/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5,9H,2,12H2,1H3/t9-/m1/s1

InChI Key

PFFDHDIEJYLKMD-SECBINFHSA-N

Isomeric SMILES

CC[C@H](C1=CC(=CC(=C1)F)F)N

Canonical SMILES

CCC(C1=CC(=CC(=C1)F)F)N

Origin of Product

United States

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